4-Phenoxythiophen-2-carbonsäure

Übersicht

Beschreibung

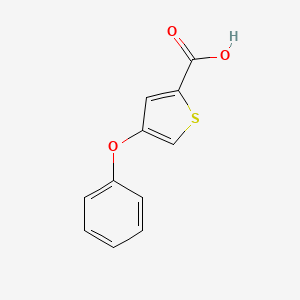

4-Phenoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The phenoxy group attached to the thiophene ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Wissenschaftliche Forschungsanwendungen

4-Phenoxythiophene-2-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

Target of Action

4-Phenoxythiophene-2-carboxylic acid is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxythiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where phenol reacts with a halogenated thiophene derivative under basic conditions.

Industrial Production Methods

Industrial production methods for 4-Phenoxythiophene-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the phenoxy group, making it less versatile in certain chemical reactions.

Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity.

Phenylthiophene derivatives: Contain a phenyl group instead of a phenoxy group, leading to different electronic properties.

Uniqueness

4-Phenoxythiophene-2-carboxylic acid is unique due to the presence of both the phenoxy group and the carboxylic acid group, which confer distinct chemical and biological properties

Biologische Aktivität

4-Phenoxythiophene-2-carboxylic acid is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of 4-Phenoxythiophene-2-carboxylic acid, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Phenoxythiophene-2-carboxylic acid features a thiophene ring substituted with a phenoxy group and a carboxylic acid functional group. Its molecular formula is CHOS, with a molecular weight of approximately 233.25 g/mol. The presence of both the thiophene and carboxylic acid groups contributes to its chemical reactivity and biological activity.

Antitumor Effects

Recent studies have indicated that thiophene derivatives exhibit significant antitumor properties. For instance, research on various thiophene compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and promoting apoptosis in response to cellular stress .

Table 1: Summary of Antitumor Activity of Thiophene Derivatives

Neuroprotective Effects

Thiophenes have also been studied for their neuroprotective properties. Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This protection is mediated through the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS), which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection in Alzheimer's Disease

A study investigated the effects of a related thiophene compound on neuronal cells exposed to amyloid-beta peptides, which are known to induce neurotoxicity in Alzheimer's disease. The results showed that treatment with this compound significantly reduced neuronal cell death and improved cell viability, suggesting potential therapeutic applications for neurodegenerative conditions .

The biological activity of 4-Phenoxythiophene-2-carboxylic acid can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways through p53 signaling, leading to increased expression of pro-apoptotic factors.

- Oxidative Stress Modulation : It enhances ROS generation in a controlled manner, which can selectively induce apoptosis in cancer cells while sparing normal cells.

- Calcium Homeostasis : The compound helps maintain calcium levels within neuronal cells, preventing excitotoxicity associated with neurodegeneration.

Eigenschaften

IUPAC Name |

4-phenoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPBODVHKHGJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512731 | |

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81028-69-5 | |

| Record name | 4-Phenoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.